4-methoxybut-2-en-1-amine

Catalog No.
S6444122
CAS No.
1314989-12-2
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxybut-2-en-1-amine

CAS Number

1314989-12-2

Product Name

4-methoxybut-2-en-1-amine

IUPAC Name

(E)-4-methoxybut-2-en-1-amine

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-7-5-3-2-4-6/h2-3H,4-6H2,1H3/b3-2+

InChI Key

FFDXRXAPBWZNPY-NSCUHMNNSA-N

Canonical SMILES

COCC=CCN

Isomeric SMILES

COC/C=C/CN

Currently Limited Information on 4-methoxybut-2-en-1-amine

This might indicate that 4-methoxybut-2-en-1-amine is either a very new compound or one that hasn't been widely studied yet.

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4-Methoxybut-2-en-1-amine is an organic compound characterized by the presence of a methoxy group and an amine functional group attached to a butenyl chain. Its molecular formula is C5_5H9_9NO, and it has a molecular weight of approximately 101.13 g/mol. The compound features a double bond between the second and third carbon atoms, contributing to its reactivity and potential applications in organic synthesis.

Due to its functional groups:

  • Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
  • Reduction: The double bond can be reduced to yield saturated amines.
  • Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Research into the biological activity of 4-methoxybut-2-en-1-amine has indicated potential pharmacological properties. The compound may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. Its amine group allows for hydrogen bonding and ionic interactions, which are crucial for biological activity .

Several methods are available for synthesizing 4-methoxybut-2-en-1-amine:

  • Nucleophilic Substitution: This method involves reacting a suitable haloalkane with an amine. For instance, the reaction of 4-chlorobut-2-en-1-ol with methoxyamine can yield the desired compound.
  • Deaminative Coupling: Recent advancements in catalysis allow for the formation of secondary amines through deaminative coupling reactions, providing a more efficient synthetic route .

4-Methoxybut-2-en-1-amine finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules and heterocycles.
  • Medicinal Chemistry: The compound is explored as a precursor for bioactive molecules with therapeutic potential.
  • Industrial Use: It is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes .

Several compounds share structural similarities with 4-methoxybut-2-en-1-amine. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
4-Isopropoxybut-2-en-1-amineIsopropoxy group instead of methoxyImparts different steric and electronic properties
4-Ethoxybut-2-en-1-amineEthoxy groupInfluences reactivity compared to methoxy variant
4-Hydroxybut-2-en-1-amineHydroxy groupProvides different hydrogen bonding capabilities
4-Methylbut-2-en-1-amineMethyl groupAlters steric hindrance and electronic distribution

Uniqueness: 4-methoxybut-2-en-1-amine is distinguished by its specific methoxy substitution, which influences its reactivity and interactions compared to analogs with different substituents .

This comprehensive overview highlights the significance of 4-methoxybut-2-en-1-amine in both synthetic chemistry and potential biological applications, showcasing its versatility and importance in research and industry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

101.084063974 g/mol

Monoisotopic Mass

101.084063974 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-25-2023

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